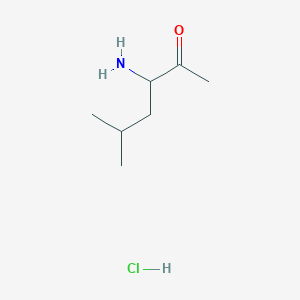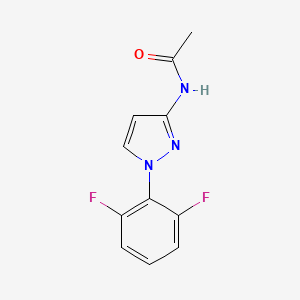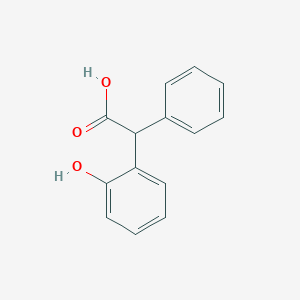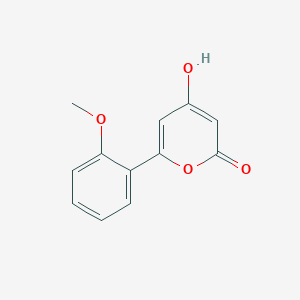
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C15H15FN2O3.
Preparation Methods
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone involves several steps. One common method includes the reaction of 2,4-diethoxypyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone can be compared with other similar compounds, such as:
(2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone Hydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,4’-Difluorobenzophenone: Another aryl-phenylketone with fluorine substitution, used in different applications due to its unique properties.
Properties
CAS No. |
1543-17-5 |
|---|---|
Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(2,4-diethoxypyrimidin-5-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H15FN2O3/c1-3-20-14-12(9-17-15(18-14)21-4-2)13(19)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
QRNLWIISOCQMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)C2=CC=C(C=C2)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

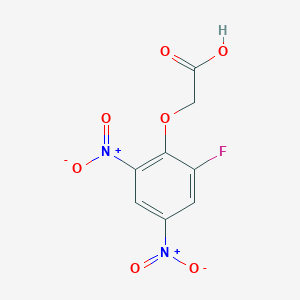
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
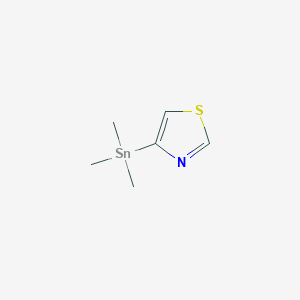
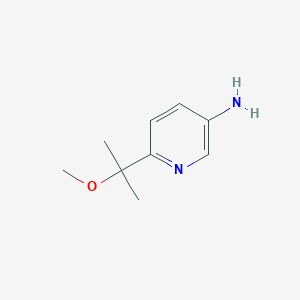
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
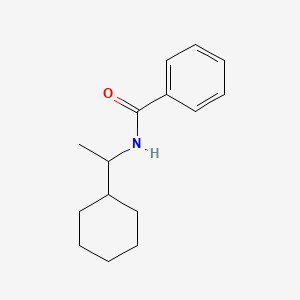
![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
